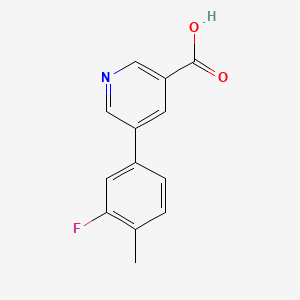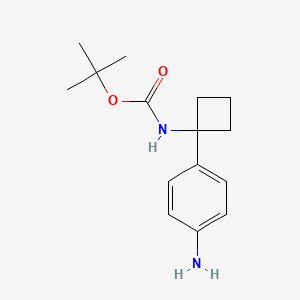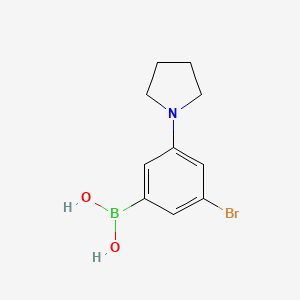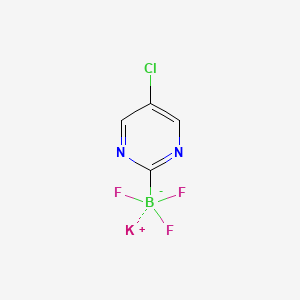
Potassium (5-chloropyrimidin-2-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (5-chloropyrimidin-2-yl)trifluoroborate is an organoboron compound with the molecular formula C4H2BClF3KN2 and a molecular weight of 220.43 g/mol . This compound is part of the organotrifluoroborate family, known for their stability and versatility in organic synthesis . It is commonly used in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (5-chloropyrimidin-2-yl)trifluoroborate can be synthesized through the reaction of 5-chloropyrimidine-2-boronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an aqueous medium at room temperature . The general reaction scheme is as follows:
5-chloropyrimidine-2-boronic acid+KHF2→Potassium (5-chloropyrimidin-2-yl)trifluoroborate
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Potassium (5-chloropyrimidin-2-yl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions . It can also participate in other types of reactions such as oxidation and reduction under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate (K2CO3) in an aqueous or organic solvent.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium (5-chloropyrimidin-2-yl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium (5-chloropyrimidin-2-yl)trifluoroborate exerts its effects is primarily through its role as a nucleophile in chemical reactions . In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired product . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide substrate .
Comparison with Similar Compounds
Similar Compounds
- Potassium (2-chloropyrimidin-5-yl)trifluoroborate
- Potassium (2-fluoropyrimidin-5-yl)trifluoroborate
- Potassium cyclohexyltrifluoroborate
- Potassium furan-3-trifluoroborate
Uniqueness
Potassium (5-chloropyrimidin-2-yl)trifluoroborate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and selectivity in chemical reactions . This makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules .
Properties
IUPAC Name |
potassium;(5-chloropyrimidin-2-yl)-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BClF3N2.K/c6-3-1-10-4(11-2-3)5(7,8)9;/h1-2H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLCFTBOTZHQOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=NC=C(C=N1)Cl)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BClF3KN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855872 |
Source


|
| Record name | Potassium (5-chloropyrimidin-2-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245906-58-4 |
Source


|
| Record name | Potassium (5-chloropyrimidin-2-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

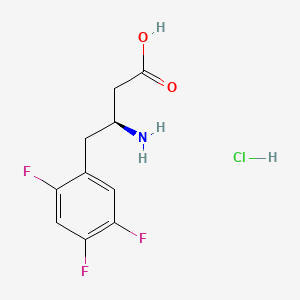
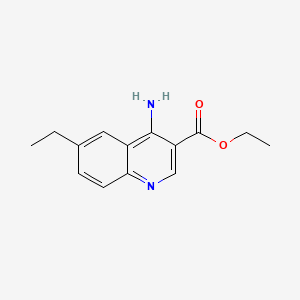

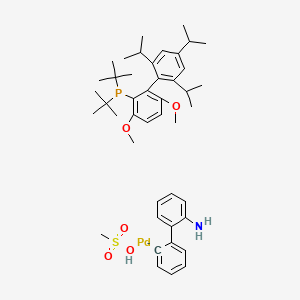
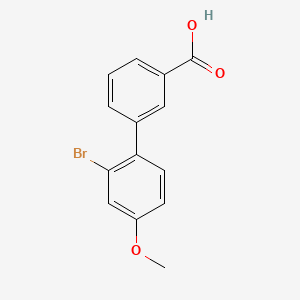

![1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-](/img/structure/B580666.png)

![2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B580669.png)
